molecular formula C11H10O B089302 (1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene CAS No. 13137-34-3

(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene

Cat. No. B089302
CAS RN: 13137-34-3
M. Wt: 158.2 g/mol
InChI Key: KITHTTSINQXROM-DTIDVZRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene is a chemical compound that has gained significant attention from the scientific community due to its unique structure and potential applications. This compound is a member of the oxirene family and is known for its ability to undergo a range of reactions, making it a versatile tool for researchers in various fields.

Mechanism Of Action

The mechanism of action of (1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene is not well understood, but it is believed to involve the formation of reactive intermediates that can undergo a range of reactions. These intermediates are thought to be responsible for the compound's ability to act as a catalyst and participate in organic reactions.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of (1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene. However, studies have shown that this compound has low toxicity and is not mutagenic or carcinogenic, making it a safe option for use in scientific research.

Advantages And Limitations For Lab Experiments

One advantage of using (1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene in lab experiments is its versatility. This compound can undergo a range of reactions, making it a useful tool for researchers in various fields. However, one limitation is that the synthesis of this compound can be challenging and requires specialized equipment and expertise.

Future Directions

There are several potential future directions for research involving (1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene. One area of interest is in the development of new materials, such as polymers and coatings, that incorporate this compound. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential use as a catalyst in organic reactions. Finally, there is potential for (1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene to be used as a fluorescent probe in biological imaging, and more research is needed to explore this application.

Synthesis Methods

The synthesis of (1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene involves several steps, including the preparation of starting materials, the formation of intermediates, and the final conversion to the desired product. One common method for synthesizing this compound involves the use of palladium-catalyzed reactions, which have been shown to produce high yields and purity.

Scientific Research Applications

(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene has a range of potential applications in scientific research. One area of interest is in the development of new materials, such as polymers and coatings, which can be used in a variety of industries. Additionally, this compound has been studied for its potential use as a catalyst in organic reactions, as well as its ability to act as a fluorescent probe in biological imaging.

properties

CAS RN

13137-34-3

Product Name

(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene

Molecular Formula

C11H10O

Molecular Weight

158.2 g/mol

IUPAC Name

(1R,8S,9S,11R)-10-oxatetracyclo[6.3.1.02,7.09,11]dodeca-2,4,6-triene

InChI

InChI=1S/C11H10O/c1-2-4-7-6(3-1)8-5-9(7)11-10(8)12-11/h1-4,8-11H,5H2/t8-,9+,10-,11+

InChI Key

KITHTTSINQXROM-DTIDVZRVSA-N

Isomeric SMILES

C1[C@@H]2[C@H]3[C@@H]([C@H]1C4=CC=CC=C24)O3

SMILES

C1C2C3C(C1C4=CC=CC=C24)O3

Canonical SMILES

C1C2C3C(C1C4=CC=CC=C24)O3

Origin of Product

United States

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